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molecular formula C10H8O2 B047133 2,6-Dihydroxynaphthalene CAS No. 581-43-1

2,6-Dihydroxynaphthalene

Cat. No. B047133
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
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Patent
US04633024

Procedure details

Dipotassium 2,6-naphthalenedisulfonate (364 g) was added to 560 g of a 50% aqueous solution of potassium hydroxide, and the mixture was stirred. Then, 2500 g of a hydrogenated triphenyl mixture was mixed, and the resulting mixture was heated to 310° C. in a nitrogen stream and dehydrated with stirring. The mixture was then stirred at 310° C. for 3 hours. After cooling, 2 liters of water was added to the reaction mixture to separate the hydrogenated triphenyl layer. The aqueous layer was decolorized with activated carbon, and precipitated with dilute sulfuric acid to give 148.2 g (yield 92.6%) of 2,6-dihydroxynaphthalene.
Quantity
364 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogenated triphenyl
Quantity
2500 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](S([O-])(=O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1S([O-])(=O)=O.[K+].[K+].[OH-:21].[K+].[OH2:23]>>[OH:21][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([OH:23])[CH:6]=2)[CH:1]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
364 g
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
hydrogenated triphenyl
Quantity
2500 g
Type
reactant
Smiles
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
310 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 310° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to separate the hydrogenated triphenyl layer
CUSTOM
Type
CUSTOM
Details
precipitated with dilute sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 148.2 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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